Licoflavone A

Description

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.

See also: Glycyrrhiza inflata root (part of).

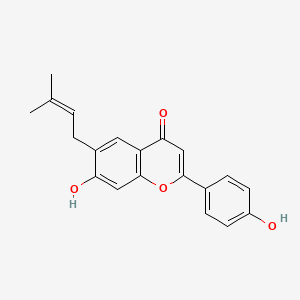

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGURBGBPIKRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-77-3 | |

| Record name | Licoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis pathway of Licoflavone A in plants

An in-depth technical guide on the biosynthesis pathway of Licoflavone A in plants, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a prenylated flavonoid found in the roots of various Glycyrrhiza species (licorice), including Glycyrrhiza uralensis and Glycyrrhiza inflata. As a member of the flavonoid class, it originates from the phenylpropanoid pathway. The addition of a dimethylallyl (prenyl) group to the C-6 position of the flavone backbone is a key step that enhances its lipophilicity and biological activity. This document provides a detailed overview of the biosynthetic pathway of this compound, compiling available quantitative data and experimental methodologies to serve as a technical resource for research and development.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a specific prenylation event. The pathway can be divided into three major stages.

Stage 1: Phenylpropanoid Pathway

This initial stage converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the 4-position.

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.

Stage 2: Flavone Backbone Synthesis

This stage constructs the characteristic C6-C3-C6 flavone skeleton from the precursors generated in Stage 1 and from primary metabolism.

-

Chalcone Synthesis: Chalcone Synthase (CHS) is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetyl-CoA) to form naringenin chalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone (2S)-naringenin.

-

Flavone Formation: Flavone Synthase (FNS) introduces a double bond between the C-2 and C-3 positions of the C-ring of naringenin to form the flavone apigenin (4',5,7-trihydroxyflavone). In licorice, this reaction is catalyzed by a Type II Flavone Synthase (FNSII), which is a cytochrome P450 enzyme.

Stage 3: Prenylation

This final stage is the defining step in this compound biosynthesis, where a prenyl group is attached to the flavone backbone.

-

Prenyl Group Donation: The prenyl donor is Dimethylallyl Diphosphate (DMAPP) , which is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway in plants.

-

Prenyl Group Attachment: A flavonoid-specific Prenyltransferase (PT) catalyzes the electrophilic addition of the dimethylallyl group from DMAPP to the C-6 position of apigenin. While several flavonoid prenyltransferases have been identified in Glycyrrhiza species, the specific enzyme responsible for the C-6 prenylation of apigenin to yield this compound has not yet been definitively characterized. However, based on the presence of related enzymes, a flavonoid C6-prenyltransferase is inferred to catalyze this final step.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the biochemical reactions and the logical flow of the biosynthesis of this compound.

Quantitative Data

Quantitative analysis of flavonoids in Glycyrrhiza species has been performed in several studies. The data presented below summarizes the concentration of key precursors and related flavonoids. Note that specific enzyme kinetic data for the terminal enzymes in the this compound pathway are not extensively available in the literature.

| Compound | Plant Species | Tissue | Concentration Range (mg/g DW) | Analytical Method | Reference |

| Liquiritigenin | Glycyrrhiza uralensis | Root | 1.5 - 4.5 | HPLC | |

| Naringenin | Glycyrrhiza uralensis | Root | 0.1 - 0.5 | LC-MS | |

| Isoliquiritigenin | Glycyrrhiza uralensis | Root | 0.8 - 3.2 | HPLC | |

| Licochalcone A | Glycyrrhiza inflata | Root | 5.0 - 20.0 | UPLC | |

| Glabridin | Glycyrrhiza glabra | Root | 2.0 - 11.0 | UPLC |

Experimental Protocols

Detailed methodologies are crucial for the study of biosynthetic pathways. The following sections provide representative protocols for the analysis of this compound and the characterization of its biosynthetic enzymes.

Protocol for Quantification of Flavonoids in Glycyrrhiza Root by HPLC

This protocol outlines a standard procedure for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of flavonoids from licorice root material.

Licoflavone A: A Comprehensive Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone A is a natural flavonoid compound isolated from the root of Glycyrrhiza species, commonly known as licorice. Flavonoids as a class are well-regarded for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer and anti-ulcerogenic effects. The information presented herein is curated for researchers and professionals in the field of drug discovery and development, offering detailed experimental insights and a summary of quantitative data.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of gastric cancer. Studies have shown its ability to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress cell migration and invasion.

Inhibition of Gastric Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various human gastric cancer cell lines, including SGC-7901, MKN-45, and MGC-803, in a dose- and time-dependent manner.[1] Notably, its inhibitory effect is also potent in vascular endothelial growth factor (VEGF)-stimulated cancer cells, suggesting a role in overcoming growth factor-induced proliferation.[1]

Table 1: Proliferation Inhibition of Gastric Cancer Cells by this compound

| Cell Line | Treatment Duration | IC50 (µM) |

|---|---|---|

| MKN-45 (VEGF-stimulated) | 72h | Approx. 50 µM |

| SGC-7901 | Not Reported | Not Reported |

| MGC-803 | Not Reported | Not Reported |

Data synthesized from proliferation curves presented in Gong et al., 2022.[1]

Induction of Cell Cycle Arrest and Apoptosis

The antiproliferative mechanism of this compound involves the induction of cell cycle arrest at the G1 phase.[1] This is accompanied by the downregulation of key G1 phase proteins, Cyclin D1 and c-Myc.[1] Furthermore, this compound effectively induces apoptosis in gastric cancer cells. Morphological changes characteristic of apoptosis, such as shrunken nuclei and apoptotic bodies, are observed following treatment.[1] The apoptotic process is mediated through the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential and a corresponding upregulation in the Bax/Bcl-2 protein ratio. This leads to the activation of downstream effectors, including cytochrome C, caspase-9, and cleaved-caspase 3.[1]

Suppression of Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

This compound has been found to inhibit the migration and invasion of VEGF-stimulated gastric cancer cells.[1] This is crucial for its potential antimetastatic activity. The compound also appears to reverse the process of EMT, a key step in metastasis, although the precise markers for this reversal were not detailed in the available literature.

Signaling Pathway: VEGFR-2 and Downstream Cascades

The primary molecular target for the anticancer effects of this compound in gastric cancer has been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By directly targeting and inhibiting VEGFR-2 kinase activity, this compound blocks the subsequent activation of major downstream signaling pathways, namely the PI3K/AKT and MEK/ERK pathways. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.[1]

References

Licoflavone A: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Licoflavone A is a natural flavonoid compound derived from the root of Glycyrrhiza species, commonly known as licorice.[1][2] This plant has a long history in traditional medicine, and its extracts are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidative, and antitumor activities.[1][3] this compound, as a specific bioactive constituent, has emerged as a compound of interest in oncology research. Studies have begun to elucidate its anti-cancer effects, demonstrating its ability to inhibit cancer cell proliferation, induce programmed cell death, and impede metastasis.

This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in cancer cells. It consolidates current research findings, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes the complex signaling pathways involved. The primary focus is on its role in targeting critical cellular processes that are hallmarks of cancer.

Core Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-targeted approach, impacting several fundamental cellular processes.

Inhibition of Cell Proliferation and Viability

This compound has been shown to significantly decrease the viability of various cancer cell lines in a dose- and time-dependent manner.[1] For instance, in human gastric cancer cells (SGC-7901, MKN-45, and MGC-803), treatment with this compound leads to a marked reduction in cell proliferation.[1] Notably, its inhibitory effect is more potent against cancer cells compared to normal human gastric epithelial cells (GES-1), suggesting a degree of tumor selectivity.[1]

Induction of Apoptosis via the Intrinsic Pathway

A key mechanism of this compound is the induction of apoptosis, or programmed cell death. Evidence points towards the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1] This is characterized by:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a decrease in MMP in a concentration-dependent manner.[1]

-

Modulation of Bcl-2 Family Proteins: It upregulates the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1]

-

Activation of Caspase Cascade: The altered Bax/Bcl-2 ratio facilitates the release of Cytochrome C from the mitochondria into the cytoplasm. This, in turn, activates the downstream effector caspases, including caspase-9 and the final executioner caspase, cleaved-caspase-3, leading to cell death.[1]

Cell Cycle Arrest at the G1 Phase

This compound impedes cancer cell proliferation by inducing cell cycle arrest. In VEGF-stimulated gastric cancer cells, it blocks the transition from the G1 to the S phase in a concentration-dependent manner.[1] This arrest is accompanied by the downregulation of key G1 phase regulatory proteins, including Cyclin D1 and the transcription factor c-Myc.[1]

Inhibition of Cancer Cell Metastasis

Metastasis, the process of cancer cell migration and invasion to distant sites, is a major cause of cancer-related mortality.[4] this compound has demonstrated the ability to inhibit the migration, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells, key steps in the metastatic cascade.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Gastric Cancer and Normal Cell Lines

| Cell Line | Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| SGC-7901 | Human Gastric Cancer | 46.12 ± 1.18 | 39.15 ± 1.13 | 31.17 ± 1.12 |

| MKN-45 | Human Gastric Cancer | 40.13 ± 1.15 | 35.19 ± 1.12 | 28.14 ± 1.09 |

| MGC-803 | Human Gastric Cancer | 42.18 ± 1.16 | 37.13 ± 1.13 | 30.16 ± 1.11 |

| GES-1 | Normal Gastric Epithelium | 89.15 ± 1.21 | 75.12 ± 1.19 | 69.18 ± 1.17 |

| Data extracted from Gong et al., 2022.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in VEGF-Stimulated MKN-45 Cells

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0 µM LA) | 48.25 ± 1.15 | 43.16 ± 1.13 | 8.59 ± 1.03 |

| LA (12.5 µM) | 55.13 ± 1.17 | 35.19 ± 1.12 | 9.68 ± 1.04 |

| LA (25 µM) | 63.18 ± 1.18 | 24.16 ± 1.08 | 12.66 ± 1.05 |

| LA (50 µM) | 71.12 ± 1.21 | 15.13 ± 1.06 | 13.75 ± 1.06 |

| *Data represents mean ± SEM. Statistical significance vs. control: *p < 0.05, *p < 0.01. Data adapted from descriptions in Gong et al., 2022.[1] |

Table 3: Modulation of Key Regulatory Proteins by this compound in Gastric Cancer Cells

| Protein | Function | Effect of this compound |

| VEGFR-2 | Receptor Tyrosine Kinase | Direct Target; Activity Inhibited |

| p-PI3K / p-AKT | Pro-survival, Proliferation | Downregulated |

| p-MEK / p-ERK1/2 | Proliferation, Survival | Downregulated |

| Cyclin D1 | G1/S Phase Transition | Downregulated |

| c-Myc | Proliferation, Cell Cycle | Downregulated |

| Bax | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Cytochrome C | Apoptosome Formation | Upregulated (in cytoplasm) |

| Cleaved Caspase-9 | Apoptosis Initiator | Upregulated |

| Cleaved Caspase-3 | Apoptosis Executioner | Upregulated |

| Summary based on findings from Gong et al., 2022.[1] |

Visualization of Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental logic.

Caption: Overview of this compound's multi-pronged anti-cancer activity.

Caption: Inhibition of VEGFR-2 signaling by this compound.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for assessing this compound's effects.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activities are mediated through the disruption of key oncogenic signaling pathways.

VEGFR-2 Signaling Axis

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in tumor angiogenesis, proliferation, and survival.[1] this compound has been identified as a direct inhibitor of VEGFR-2.[1] By binding to and inhibiting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks the initiation of downstream signaling cascades.[1]

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[5] This pathway is a major downstream effector of VEGFR-2 signaling.[1] this compound treatment attenuates the phosphorylation of both PI3K and AKT in VEGF-stimulated cancer cells, leading to the suppression of pro-survival signals and contributing to its apoptotic and anti-proliferative effects.[1]

MEK/ERK (MAPK) Pathway

The MEK/ERK pathway, another component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for transmitting proliferative signals from cell surface receptors to the nucleus.[6] Similar to its effect on the PI3K/AKT axis, this compound's inhibition of VEGFR-2 leads to the reduced activation of MEK and ERK1/2.[1] This blockade contributes to its ability to arrest the cell cycle and inhibit proliferation and migration.[1]

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the action of this compound.

Cell Viability Assay (CCK8)

-

Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan dye. The amount of dye is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., SGC-7901, MKN-45) in 96-well plates and culture overnight.

-

Treat cells with a series of concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for specified time points (e.g., 24, 48, 72 hours).[1]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined as the concentration that inhibits cell growth by 50%.[7]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The percentage of cells in each phase is determined using analysis software.

-

Apoptosis and Western Blot Analysis

-

Principle: Western blotting detects specific proteins in a sample. It is used to measure changes in the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases) and signaling pathway components (e.g., p-AKT, p-ERK).

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-cleaved-caspase-3, anti-p-AKT) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Migration and Invasion Assay (Transwell Assay)

-

Principle: Measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix protein like Matrigel (invasion).

-

Protocol:

-

Seed cancer cells in the upper chamber of a Transwell insert (with or without Matrigel coating) in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to the upper chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top surface of the membrane.

-

Fix and stain the cells that have moved to the bottom surface of the membrane with crystal violet.

-

Count the stained cells under a microscope to quantify migration or invasion.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, particularly in gastric cancer.[1] Its mechanism of action is multifaceted, involving the direct inhibition of the VEGFR-2 signaling pathway, which in turn suppresses the critical pro-survival PI3K/AKT and pro-proliferative MEK/ERK cascades.[1] This upstream inhibition translates into potent downstream effects, including G1 phase cell cycle arrest, induction of mitochondria-mediated apoptosis, and the suppression of metastatic behaviors.[1]

The data presented highlights a favorable therapeutic window, with greater cytotoxicity observed in cancer cells compared to normal cells.[1] For drug development professionals, this compound represents a promising natural product scaffold for the development of novel targeted therapies. Future research should focus on in vivo efficacy studies in various cancer models to validate these cellular mechanisms, as well as investigations into its pharmacokinetic and pharmacodynamic properties to assess its potential for clinical translation.

References

- 1. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antioxidant and anti-inflammatory effects of Licoflavone A

An In-Depth Technical Guide on the In Vitro Antioxidant and Anti-inflammatory Effects of Licoflavone A

Introduction

This compound, a flavonoid typically isolated from the roots of Glycyrrhiza species (licorice), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavanone subclass of flavonoids, its chemical structure contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the in vitro antioxidant and anti-inflammatory effects of this compound, with a focus on its mechanisms of action at the molecular level. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The methodologies of key experiments are detailed, quantitative data is summarized, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

In Vitro Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various assays.[1][2][3] Antioxidant activity is crucial for mitigating the detrimental effects of oxidative stress, a condition implicated in the pathogenesis of numerous inflammatory and chronic diseases. The primary mechanisms of antioxidant action for flavonoids like this compound involve direct scavenging of free radicals and chelation of metal ions.

Among compounds isolated from Glycyrrhiza glabra L. leaf extracts, this compound exhibited the most potent antioxidant activity in 2,2′-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[1][2][3]

Quantitative Antioxidant Data

While one study highlighted this compound as the most active single compound, specific IC50 values for the purified molecule were not provided.[3] However, the data for the extract rich in this compound is presented below. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[4]

| Assay | Test Substance | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | G. glabra Leaf Extract C | 13.49 |

| ABTS Radical Scavenging | G. glabra Leaf Extract C | 6.76 |

Data sourced from a study where this compound was identified as a principal active component of the extract.[3]

In Vitro Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by modulating key inflammatory mediators and pathways in cellular models. The most commonly used model to investigate these effects is the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS), an endotoxin that triggers a robust inflammatory response.[1][2][5]

This compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[1][2][5] This inhibition is dose-dependent and occurs without affecting cell viability at effective concentrations.[2][5] Furthermore, it markedly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins (PGE2), respectively.[1][3][5][6]

The anti-inflammatory action of this compound also extends to the downregulation of pro-inflammatory cytokines. Studies have confirmed its ability to inhibit the expression and production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5]

Quantitative Anti-inflammatory Data

| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Effect |

| Nitrite (NO) Production | RAW 264.7 | This compound + LPS | 50 µM | Significant decrease (p < 0.001)[1][2][5] |

| iNOS Expression | RAW 264.7 | This compound + LPS | Not specified | Marked decrease (p < 0.001)[1][3][5] |

| COX-2 Expression | RAW 264.7 | This compound + LPS | Not specified | Marked decrease (p < 0.001)[1][3][5] |

| TNF-α Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |

| IL-6 Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |

| IL-1β Expression | RAW 264.7 | This compound + LPS | Not specified | Significant inhibition[3] |

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] These pathways are central to the regulation of gene expression for pro-inflammatory mediators.[7]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[8] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This unmasks a nuclear localization signal on NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes like iNOS, COX-2, and various cytokines.[9][10] this compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[5]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[7] LPS stimulation activates upstream kinases that phosphorylate and thereby activate ERK, JNK, and p38. These activated MAPKs can, in turn, contribute to the activation of transcription factors like NF-κB and AP-1, further amplifying the inflammatory response. Research indicates that this compound treatment inhibits the LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK, demonstrating its ability to disrupt this key pro-inflammatory signaling cascade.[5]

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key in vitro assays discussed in this guide.

General Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.

-

Sample Preparation : Prepare serial dilutions of this compound in methanol. A positive control (e.g., Ascorbic Acid or Trolox) should be prepared similarly.

-

Assay Procedure :

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.

-

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined by plotting the scavenging percentage against the sample concentration.[11]

Cell Culture and LPS Stimulation

-

Cell Line : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure :

-

Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for the desired period (e.g., 24 hours for NO and cytokine production).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Sample Collection : After the incubation period, collect the cell culture supernatant.

-

Griess Reagent : The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Procedure :

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Solution A. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B and incubate for another 10 minutes.

-

-

Measurement : Measure the absorbance at 540 nm.

-

Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect and quantify specific proteins and their phosphorylation status.

-

Cell Lysis : After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein from each sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the relative protein expression levels, which are typically normalized to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a dual antioxidant and anti-inflammatory agent. Its in vitro efficacy is characterized by potent free radical scavenging and the marked inhibition of key inflammatory mediators, including NO, PGE2, TNF-α, IL-6, and IL-1β.[1][3][5] The molecular basis for its anti-inflammatory action lies in the targeted suppression of the NF-κB and MAPK signaling pathways, preventing the nuclear translocation of NF-κB and inhibiting the phosphorylation of ERK, JNK, and p38.[5] These findings position this compound as a promising natural compound for further investigation and as a potential scaffold for the development of novel therapeutics aimed at managing inflammation-related diseases. Further in vivo studies are warranted to validate these in vitro findings and to assess the compound's broader pharmacological profile.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Licoflavone A: A Potential Protein Tyrosine Phosphatase-1B Inhibitor for Metabolic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase-1B (PTP1B) has emerged as a critical negative regulator in the insulin and leptin signaling pathways. Its role in dephosphorylating key proteins such as the insulin receptor (IR) and insulin receptor substrate (IRS) makes it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glucose homeostasis. Licoflavone A, a flavonoid isolated from the roots of Glycyrrhiza uralensis, has been identified as a potential inhibitor of PTP1B. This technical guide provides a comprehensive overview of this compound as a PTP1B inhibitor, detailing its inhibitory activity, the experimental protocols to assess its function, and the signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity as a PTP1B inhibitor.

Table 1: In Vitro PTP1B Inhibition Data for this compound

| Compound | IC50 (µM) | Source Organism |

| This compound | 54.5 | Glycyrrhiza uralensis |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of PTP1B inhibitors are provided below. These protocols are standardized and can be adapted for the specific analysis of this compound.

In Vitro PTP1B Enzymatic Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM EDTA, 5 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well plate, add 10 µL of the this compound dilution to each well. For the control wells, add 10 µL of DMSO.

-

Add 70 µL of the assay buffer to each well.

-

Add 10 µL of the recombinant PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of PTP1B Inhibition

This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Materials:

-

Same as the in vitro PTP1B enzymatic inhibition assay.

Procedure:

-

Perform the PTP1B enzymatic assay with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

Mixed inhibition: The lines will intersect in the second or third quadrant.

-

-

Generate Dixon plots (1/V vs. [I]) for each substrate concentration to determine the Ki value. The Ki is the negative value of the x-coordinate at the intersection point of the lines.

Cell-Based Insulin Signaling Assay (HepG2 Cells)

This assay evaluates the effect of the inhibitor on the insulin signaling pathway in a cellular context.

Materials:

-

HepG2 (human liver cancer cell line) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Serum-free DMEM

-

Insulin

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-p-IR, anti-IR)

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) for glucose uptake assay

Procedure for Western Blotting:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, IR).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Procedure for Glucose Uptake Assay:

-

Follow steps 1-4 of the Western blotting procedure.

-

Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with 2-deoxy-D-[³H]glucose or 2-NBDG in KRH buffer for a short period (e.g., 10-30 minutes).

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the total protein concentration.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: PTP1B's role in the insulin signaling pathway.

Caption: Workflow for in vitro PTP1B inhibition assay.

Caption: Logical flow of this compound's mechanism.

Conclusion

This compound presents a promising natural compound for the inhibition of PTP1B. The provided protocols offer a robust framework for the detailed characterization of its inhibitory kinetics and cellular effects. Further research to generate specific quantitative data for this compound is crucial to fully elucidate its potential as a therapeutic lead for metabolic diseases. The visualization of the signaling pathways and experimental workflows aims to provide clarity and facilitate a deeper understanding of the scientific rationale behind targeting PTP1B with inhibitors like this compound.

Unveiling the Therapeutic Potential of Licoflavone A: An Ethnopharmacological and Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone A, a prenylated flavonoid predominantly isolated from the roots of Glycyrrhiza species (licorice), stands as a molecule of significant interest in the field of ethnopharmacology and modern drug discovery.[1] For millennia, licorice root has been a cornerstone of traditional medicine systems worldwide, including Traditional Chinese Medicine, Ayurveda, and Greco-Roman medicine, where it has been utilized to treat a wide array of ailments such as inflammatory conditions, respiratory and gastrointestinal disorders, and infections.[2][3][4][5][6][7][8][9] This historical use provides a rich ethnopharmacological context for the contemporary scientific investigation of its bioactive constituents, among which this compound has emerged as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the ethnopharmacological relevance of this compound, its multifaceted pharmacological activities, and the underlying molecular mechanisms, with a focus on its anti-inflammatory, antioxidant, and anticancer properties.

Ethnopharmacological Relevance of Glycyrrhiza Species

The genus Glycyrrhiza, comprising over 30 species, has a long and storied history of medicinal use across diverse cultures.[3] Traditional applications of licorice root are well-documented for a variety of conditions:

-

Anti-inflammatory and Immunomodulatory: Used to treat arthritis, bronchitis, and other inflammatory diseases.[2][4][9]

-

Gastroprotective: Employed in the management of gastric ulcers and indigestion.[2][5]

-

Respiratory Support: A common remedy for coughs, sore throats, and asthma due to its expectorant and demulcent properties.[2][4][5]

-

Hepatoprotective: Utilized to support liver health and treat liver disorders.[3]

-

General Wellness: In Ayurveda, it is considered a rejuvenator and aphrodisiac.[2]

This broad spectrum of traditional uses has spurred scientific inquiry into the phytochemical constituents of licorice, leading to the identification of numerous bioactive compounds, including triterpene saponins like glycyrrhizin and a diverse array of flavonoids, with this compound being a key example.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects that substantiate the ethnopharmacological claims of its source. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[10] this compound has demonstrated potent anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly decrease the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation.[10][12] this compound can inhibit the activation of the NF-κB pathway, thereby preventing the transcription of pro-inflammatory genes.[11]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway is also crucial in the inflammatory response. This compound can suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[11]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in a multitude of pathological conditions. This compound acts as a potent antioxidant through multiple mechanisms.

-

Direct Radical Scavenging: The chemical structure of this compound allows it to directly scavenge free radicals.

-

Activation of the Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[13][[“]][15][16][[“]] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13][15][[“]]

Anticancer Activity

Emerging evidence highlights the potential of this compound as an anticancer agent, with demonstrated activity against various cancer cell lines.

-

Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of gastric cancer cells in a dose- and time-dependent manner.[18]

-

Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells through the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: this compound can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.

-

Anti-metastatic Effects: It has been found to suppress the migration and invasion of cancer cells, key processes in metastasis.

-

Targeting Angiogenesis: this compound can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and survival, by blocking signaling pathways such as the VEGFR-2 pathway.[18]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the pharmacological activities of this compound from various studies.

| Table 1: Anticancer Activity of this compound | |||

| Cell Line | Cancer Type | Assay | IC50 Value (µM) |

| SGC-7901 | Gastric Cancer | CCK8 | 36.33 ± 2.01 (24h) |

| MKN-45 | Gastric Cancer | CCK8 | 46.17 ± 2.51 (24h) |

| MGC-803 | Gastric Cancer | CCK8 | 41.53 ± 2.19 (24h) |

| SGC-7901 | Gastric Cancer | CCK8 | 29.14 ± 1.83 (48h) |

| MKN-45 | Gastric Cancer | CCK8 | 39.82 ± 2.13 (48h) |

| MGC-803 | Gastric Cancer | CCK8 | 34.19 ± 1.97 (48h) |

| SGC-7901 | Gastric Cancer | CCK8 | 21.48 ± 1.52 (72h) |

| MKN-45 | Gastric Cancer | CCK8 | 31.25 ± 1.89 (72h) |

| MGC-803 | Gastric Cancer | CCK8 | 27.86 ± 1.76 (72h) |

Data extracted from in vitro studies on human gastric cancer cell lines.[18]

| Table 2: Anti-inflammatory and Antioxidant Activities of this compound | ||

| Activity | Assay | Result |

| Anti-inflammatory | Nitrite level in LPS-stimulated RAW 264.7 cells | Significant decrease at 50 µM |

| Antioxidant | DPPH radical scavenging | Potent activity |

| Antioxidant | ABTS radical scavenging | Potent activity |

Qualitative and semi-quantitative data from in vitro assays.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assay (MTT/CCK8)

This assay is fundamental for assessing the effect of a compound on cell proliferation and viability.[19][20]

-

Principle: Tetrazolium salts (like MTT or the WST-8 in CCK8 kits) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., SGC-7901, MKN-45, MGC-803) and a control cell line (e.g., GES-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[18]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).[18]

-

Reagent Addition: After the incubation period, the MTT or CCK8 reagent is added to each well.[18]

-

Incubation: The plates are incubated for a specified time (e.g., 1.5-4 hours) to allow for formazan formation.[18]

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK8).[18]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.[19]

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescent signal.

-

Methodology (Example: VEGFR-2 Kinase Assay): [18]

-

Assay Setup: The assay is performed in a 384-well plate. Kinase assay buffer is added to the wells.

-

Compound Addition: this compound is added at various concentrations.

-

Kinase Reaction: The VEGFR-2 kinase and its substrate are added to initiate the reaction.

-

ATP Detection: An ADP-Glo™ Kinase Assay kit is used. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and generate a luminescent signal.

-

Measurement: The luminescent signal is measured using a plate reader.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that causes 50% inhibition of the kinase activity.[18]

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using an assay like the BCA assay.

-

Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-ERK, p-p38, Nrf2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

References

- 1. Anti-Proliferative and Pro-Apoptotic Effects of Licochalcone A through ROS-Mediated Cell Cycle Arrest and Apoptosis in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 11. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. consensus.app [consensus.app]

- 18. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In search of new anticancer drugs: Data for cytotoxic activities of green synthesized silver nanoparticles from ethanolic extracts of fruits and leaves of Annona muricata and 5-Fluorouracil against HeLa, PC3 and PNT1A cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Licoflavone A Extraction and Purification from Licorice Root

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of Licoflavone A, a bioactive flavonoid from licorice root (Glycyrrhiza species). The protocols are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and development.

Overview of Extraction and Purification Strategies

The isolation of this compound from licorice root involves a multi-step process beginning with the extraction of a crude flavonoid mixture, followed by sequential purification techniques to isolate the target compound. The choice of solvent and chromatographic method is critical for achieving high yield and purity.

Extraction Methods

Solvent extraction is the primary method for obtaining crude flavonoid extracts from dried and pulverized licorice root. Organic solvents like ethanol or methanol, sometimes in combination with water, are effective for this purpose[1][2]. Techniques can range from simple maceration or percolation to more efficient methods like reflux or ultrasonic-assisted extraction[1][3].

Purification Methods

Following initial extraction and concentration, a crude extract is obtained. This mixture contains numerous compounds, requiring further purification. Common strategies include:

-

Membrane Filtration: Ultrafiltration can be employed as an initial purification step to separate flavonoids from higher molecular weight substances[1].

-

Column Chromatography: This is the most crucial step for isolating specific flavonoids. Polyamide and silica gel are common stationary phases, with elution performed using a gradient of solvents like chloroform and methanol[1][4].

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that has proven effective for purifying flavonoids from licorice with high recovery and purity[5][6].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from licorice. Note that some data pertains to total flavonoids or closely related compounds due to their prevalence in the literature.

Table 1: Comparison of Extraction Methods for Licorice Flavonoids

| Method | Raw Material & Solvent | Key Parameters | Yield | Source |

| Reflux Extraction | 100 kg dried, crushed licorice root in 1000 kg ethanol | 5-12 hours reflux | 3.5 kg crude licoflavone | [1] |

| Solvent Extraction | 1.0 g licorice in 50 mL ethanol/water (30:70, v/v) | 60 min dipping time at 50°C | 0.92 mg/g glabridin (related flavonoid) | [2] |

| Soxhlet Extraction | Glycyrrhiza glabra with methanol | Not specified | 21.31 ± 0.64 wt.% total extract | [7] |

| Ultrasonic Extraction | Dried licorice leaves with 96% ethanol | 1.5 hours at 50°C, 40 kHz | 5.21 g extract from 10 g leaves | [3] |

Table 2: Comparison of Purification Methods for Licorice Flavonoids

| Method | Starting Material | Column/Solvent System | Purity & Yield | Source |

| Polyamide Column Chromatography | 5 g crude licoflavone | Elution with chloroform-methanol (94:4 to 80:20) | 1.56 g of various active licoflavones | [1] |

| Silica Gel Column Chromatography | 5 g crude licoflavone | 150 g silica gel; elution with chloroform-methanol (99:1 to 90:10) | Not specified | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) | 70 mg crude extract from G. inflata | n-hexane-chloroform-methanol-water (1.5:6:3:2, v/v) | Licochalcone A: 99.1% purity, 11.4% w/w yield | [5][6] |

| Membrane Filtration (Ultrafiltration) | Ethanol extract | 1000-15000 molecular weight membrane | Produces crude licoflavone for further purification | [1] |

Experimental Workflows & Signaling Pathways

Diagrams of Methodologies and Biological Activity

The following diagrams illustrate the general workflow for this compound isolation and the key signaling pathways it modulates.

Caption: General workflow for this compound extraction and purification.

This compound has demonstrated significant anti-cancer activity, notably by targeting the VEGFR-2 signaling pathway. This action leads to the downstream inhibition of critical pathways for cancer cell survival and proliferation.[8]

References

- 1. CN1477104A - Extraction and purification method of licoflavone - Google Patents [patents.google.com]

- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC and Mass Spectrometry Analysis of Licoflavone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone A is a prenylated flavonoid predominantly found in the roots of Glycyrrhiza species, commonly known as licorice.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, research has indicated its potential in cancer therapy, where it has been shown to suppress gastric cancer growth and metastasis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. The accurate identification and quantification of this compound in various matrices, including plant extracts and biological samples, are crucial for ongoing research and development.

This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described herein are intended to offer a robust framework for researchers engaged in the qualitative and quantitative assessment of this promising natural compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Glycyrrhiza Root

This protocol outlines the solvent extraction of this compound from dried licorice root.

-

Grinding: Dry the licorice root material and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract. A microporous membrane can be used for effective filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the extraction solvent.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol or a solvent compatible with the HPLC mobile phase for subsequent analysis.[3]

HPLC-MS/MS Analysis

The following protocol is for the separation, identification, and quantification of this compound using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

a. High-Performance Liquid Chromatography (HPLC)

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm and Mass Spectrometer |

b. Mass Spectrometry (MS)

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Retention Data

| Compound | Expected Retention Time (min) |

| This compound | 15 - 20 |

Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Mass Spectrometry Data for this compound

| Compound | Precursor Ion ([M+H]+) m/z | Product Ion m/z | Collision Energy (eV) |

| This compound | 323.1 | 267.1 | 20 |

| 153.0 | 35 |

Note: The precursor ion corresponds to the protonated molecule of this compound (C20H18O4, exact mass: 322.12). The product ions are characteristic fragments used for identification and quantification in MRM mode.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and analysis of this compound.

VEGFR-2 Signaling Pathway Inhibition by this compound

References

Application Notes and Protocols: Western Blot Analysis of PI3K/AKT Pathway Modulation by Licoflavone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the modulatory effects of Licoflavone A on the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. This compound, a flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated potential as an anticancer agent through its interaction with this pathway.

Data Presentation

Table 1: Representative Quantitative Analysis of PI3K/AKT Pathway Protein Expression Following Treatment with a PI3K/AKT Pathway-Inhibiting Flavonoid (Fisetin)

| Treatment Group | Concentration (µM) | % Inhibition of p85 (PI3K regulatory subunit) Expression | % Inhibition of p110 (PI3K catalytic subunit) Expression | p-AKT (Ser473)/Total AKT Ratio (Fold Change) |

| Control | 0 | 0% | 0% | 1.0 |

| Fisetin | 5 | 39% | 28% | Data not available |

| Fisetin | 10 | Data not available | Data not available | Data not available |

| Fisetin | 20 | 94% | 92% | Data not available |

Data is adapted from a study on the effect of Fisetin on the PI3K/AKT pathway in non-small cell lung cancer cells[1]. The ratio of phosphorylated AKT to total AKT is a common method for quantifying the activation state of AKT[2][3].

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and the experimental process, the following diagrams are provided.

Caption: PI3K/AKT Signaling Pathway and the inhibitory effect of this compound.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on the PI3K/AKT pathway.

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, PC-3, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound. Include a vehicle control group treated with media containing the same concentration of DMSO as the highest this compound concentration.

-

Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) based on previous cytotoxicity assays or time-course experiments.

Protocol 2: Protein Extraction and Quantification

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Use the results to normalize the protein loading in the subsequent Western blot analysis.

-

Protocol 3: Western Blot Analysis

-

Sample Preparation:

-

Mix a calculated volume of protein lysate (e.g., 20-40 µg of total protein) with 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. The following primary antibodies are recommended for this pathway analysis:

-

Rabbit anti-p-PI3K

-

Rabbit anti-PI3K

-

Rabbit anti-p-AKT (Ser473)

-

Rabbit anti-AKT

-

Rabbit anti-Bax

-

Mouse anti-Bcl-2

-

Rabbit anti-Cleaved Caspase-3

-

Mouse anti-β-actin (as a loading control)

-

-

Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin).

-

For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein to determine the extent of activation.

-

Present the data as fold changes relative to the control group.

-

References

Application of Licoflavone A in Anti-Angiogenesis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Licoflavone A, a flavonoid derived from the root of the Glycyrrhiza species (licorice), has emerged as a subject of interest in oncological research. Studies have demonstrated its potential to suppress cancer growth and metastasis by targeting key signaling pathways involved in angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor development, providing the necessary nutrients and oxygen for tumor expansion. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.

This compound exhibits its anti-angiogenic potential primarily by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound has been shown to block this interaction, thereby inhibiting the downstream PI3K/AKT and MEK/ERK signaling pathways.[1] This disruption of the VEGF/VEGFR-2 axis makes this compound a promising candidate for further investigation as an anti-angiogenic agent.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for key experiments to assess its anti-angiogenic effects. The provided methodologies for cell viability, tube formation, and western blot analysis are foundational for researchers investigating the therapeutic potential of this compound.

Data Presentation

Quantitative Data on this compound

The following table summarizes the reported IC50 values of this compound on various human gastric cancer cell lines and a normal gastric epithelial cell line. This data indicates a degree of selectivity for cancer cells.

| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| SGC-7901 | Gastric Cancer | 104.2 ± 3.5 | 75.3 ± 2.8 | 50.1 ± 2.1 |

| MKN-45 | Gastric Cancer | 98.5 ± 3.1 | 70.2 ± 2.5 | 45.3 ± 1.8 |

| MGC-803 | Gastric Cancer | 110.7 ± 3.8 | 82.1 ± 3.0 | 55.6 ± 2.3 |

| GES-1 | Normal Gastric Epithelium | >200 | 150.3 ± 4.2 | 101.2 ± 3.6 |

Data from a study on the effects of this compound on gastric cancer cells.[1]

Mandatory Visualizations